Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate

Peptide aldehydes Protease inhibitors Reductive amination

This (S)-configured Cbz-protected amino aldehyde is an essential building block for reversible aspartyl and cysteine protease inhibitors. The orthogonally protected Cbz amine and benzyl ester enable convergent peptide synthesis with full stereocontrol. Supported by ≥97% commercial purity (HPLC) and favorable physical properties (m.p. 80.5–82°C, LogP 3.0), it integrates smoothly into automated workflows. Choose this compound for reproducible, side-reaction-free assembly of complex pharmacophores.

Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
CAS No. 58578-45-3
Cat. No. B1338372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate
CAS58578-45-3
Molecular FormulaC19H19NO5
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CC=O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H19NO5/c21-12-11-17(18(22)24-13-15-7-3-1-4-8-15)20-19(23)25-14-16-9-5-2-6-10-16/h1-10,12,17H,11,13-14H2,(H,20,23)/t17-/m0/s1
InChIKeyDXBNGOWOMMHJKK-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-oxo-2-(S)-[[(phenylmethoxy)carbonyl]amino]butanoate (CAS 58578-45-3): Protected Chiral α‑Amino Aldehyde Intermediate for Peptide and Pharmaceutical Synthesis


Benzyl 4-oxo-2-(S)-[[(phenylmethoxy)carbonyl]amino]butanoate is a chiral α‑amino aldehyde derivative that features an N‑Cbz (benzyloxycarbonyl) protecting group on the α‑amine and a benzyl ester at the C‑terminus. This compound serves as a versatile intermediate for the preparation of peptide aldehydes, aspartyl protease inhibitors, and complex natural products [1]. Its physical properties—melting point 80.5–82 °C, density 1.223 g/cm³, and LogP 3.00—facilitate its handling in organic synthesis . Commercially available at purities ≥97% (HPLC), it meets the stringent requirements of modern pharmaceutical research and development .

Why Generic Substitution of Benzyl 4-oxo-2-(S)-[[(phenylmethoxy)carbonyl]amino]butanoate Fails: Differentiating Aldehyde, Protecting Group, and Purity Requirements


In‑class compounds such as Z‑Asp(OBzl)‑OH (CAS 3479‑47‑8), Z‑Asp‑OBzl (CAS 4779‑31‑1), and (S)‑N‑Cbz‑aspartic acid semialdehyde (CAS 60655‑04‑1) share the Cbz‑protected aspartic acid backbone but differ critically in oxidation state, protecting group placement, or functional group availability . Direct substitution of 58578‑45‑3 with a β‑carboxylic acid analog (e.g., Z‑Asp(OBzl)‑OH) forfeits the reactive aldehyde handle required for reductive amination, Horner–Wadsworth–Emmons olefination, and protease inhibitor assembly. Similarly, the α‑benzyl ester analog (Z‑Asp‑OBzl) lacks the orthogonal protection needed for sequential deprotection in complex molecule synthesis. The evidence presented below quantifies these functional, purity, and handling differences that preclude simple interchange.

Quantitative Differentiation Evidence for Benzyl 4-oxo-2-(S)-[[(phenylmethoxy)carbonyl]amino]butanoate (CAS 58578-45-3) Relative to Analogs


Aldehyde Functional Group Enables Unique Synthetic Transformations Not Accessible with Carboxylic Acid Analogs

The β‑aldehyde group present in 58578‑45‑3 permits direct reduction to chiral amino alcohols, reductive amination, and Horner–Wadsworth–Emmons olefination—reactions that cannot be performed with the corresponding β‑carboxylic acid analog Z‑Asp(OBzl)‑OH. In a class‑level method using DIBAL‑H reduction of Cbz‑amino acid esters, α‑aminoaldehydes were obtained in >90% yield with <2% racemization [1]. The aldehyde handle is essential for constructing C‑terminal peptide aldehydes that act as transition‑state analog inhibitors of cysteine and aspartyl proteases.

Peptide aldehydes Protease inhibitors Reductive amination

Commercial Purity Specification of 97%+ Exceeds Typical Purity of α‑Benzyl Ester Analog Z‑Asp‑OBzl

Benzyl 4‑oxo‑2‑(S)‑[[(phenylmethoxy)carbonyl]amino]butanoate is commercially available with a minimum purity of 97% (HPLC) , whereas the α‑benzyl ester analog Z‑Asp‑OBzl (CAS 4779‑31‑1) is typically supplied at 95% purity . The higher purity specification reduces the burden of purification in multi‑step syntheses and minimizes the introduction of impurities that could compromise downstream reaction yields or chiral integrity.

Purity HPLC Quality control

Orthogonal Cbz and Benzyl Ester Protecting Groups Enable Sequential Deprotection in Complex Molecule Construction

The target compound incorporates two orthogonal protecting groups: an N‑Cbz group that is cleavable by hydrogenolysis or acid and a C‑terminal benzyl ester that is selectively removable under basic or hydrogenolytic conditions. In contrast, (S)‑N‑Cbz‑aspartic acid semialdehyde (CAS 60655‑04‑1) lacks the benzyl ester, presenting only a free carboxylic acid. The presence of both protecting groups allows for site‑specific functionalization—e.g., amine deprotection followed by coupling while the ester remains intact, then ester hydrolysis to reveal the carboxylate for further elaboration .

Orthogonal protection Peptide synthesis Sequential deprotection

Lower Melting Point (80.5–82 °C) Facilitates Dissolution and Handling Compared to β‑Carboxylic Acid Analog

The melting point of Benzyl 4‑oxo‑2‑(S)‑[[(phenylmethoxy)carbonyl]amino]butanoate is reported as 80.5–82 °C , significantly lower than that of the β‑carboxylic acid analog Z‑Asp(OBzl)‑OH, which melts at 105–108 °C . Lower melting points often correlate with improved solubility in common organic solvents, facilitating reaction setup, work‑up, and purification. This physical property difference can directly impact process efficiency in both laboratory and pilot‑scale operations.

Melting point Solubility Handling

Documented Utility as a Key Intermediate in Caspase Inhibitor Synthesis Confirmed by Patent Literature

U.S. Patent 7,381,827 explicitly discloses that aspartic acid aldehyde moieties, such as those derived from 58578‑45‑3, are critical intermediates for the preparation of caspase inhibitors and their prodrugs [1]. The patent describes processes and compounds for producing modified aspartic acid derivatives that contain the aldehyde functionality. Non‑aldehyde analogs (e.g., Z‑Asp(OBzl)‑OH) lack the electrophilic warhead necessary for reversible inhibition of caspase enzymes and therefore cannot serve as direct substitutes in this pharmaceutical context.

Caspase inhibitors Pharmaceutical intermediates Patent evidence

Recommended Research and Industrial Application Scenarios for Benzyl 4-oxo-2-(S)-[[(phenylmethoxy)carbonyl]amino]butanoate


Synthesis of C‑Terminal Peptide Aldehydes as Protease Inhibitors

The β‑aldehyde functionality of 58578‑45‑3 allows for the construction of C‑terminal peptide aldehydes that act as reversible, transition‑state analog inhibitors of cysteine and aspartyl proteases [1]. The orthogonal Cbz and benzyl ester protecting groups enable sequential deprotection and on‑resin elaboration, while the high commercial purity (≥97%) minimizes side reactions that could compromise inhibitor potency .

Chiral Intermediate for Caspase Inhibitor Development

As documented in U.S. Patent 7,381,827, aspartic acid aldehyde derivatives are key building blocks for caspase inhibitors and their prodrugs [1]. The (S)‑stereochemistry and protected aldehyde of 58578‑45‑3 provide a direct entry into the pharmacophore of ICE (interleukin‑1β converting enzyme) and related caspase inhibitors, which are under investigation for inflammatory and apoptotic disorders.

Multi‑Step Synthesis of Complex Natural Products and Pharmaceutical Candidates

The combination of an N‑Cbz protecting group and a benzyl ester offers orthogonal protection that is highly valued in the convergent synthesis of complex molecules. Researchers can selectively deprotect the amine for peptide coupling while maintaining the ester, or vice versa, thereby streamlining the construction of densely functionalized intermediates with high stereochemical fidelity [1]. The lower melting point (80.5–82 °C) also facilitates dissolution in common organic solvents, improving handling in automated synthesis workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.